2-(4-Chlorophenoxy)quinoxaline
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Overview
Description
2-(4-Chlorophenoxy)quinoxaline is a chemical compound that has garnered significant interest in various fields of scientific research due to its unique structure and properties It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring fused to a pyrazine ring
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinoxaline derivatives are known to cause DNA damage, suggesting that 2-(4-Chlorophenoxy)quinoxaline may interact with its targets to induce similar effects .
Biochemical Pathways
Quinoxaline derivatives have been associated with various pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair .
Pharmacokinetics
Quinoxaline derivatives are generally known for their stability and bioavailability .
Result of Action
Quinoxaline derivatives are known to have several pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Action Environment
The broad application of quinoxaline derivatives arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)quinoxaline typically involves the condensation of 2-chloroquinoxaline with 4-chlorophenol. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenoxy)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)quinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic semiconductors and optoelectronic materials.
Comparison with Similar Compounds
- 2-(4-Bromophenoxy)quinoxaline
- 2-(4-Methylphenoxy)quinoxaline
- 2-(4-Nitrophenoxy)quinoxaline
Comparison: 2-(4-Chlorophenoxy)quinoxaline is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chloro derivative exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDQTZXAZVXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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